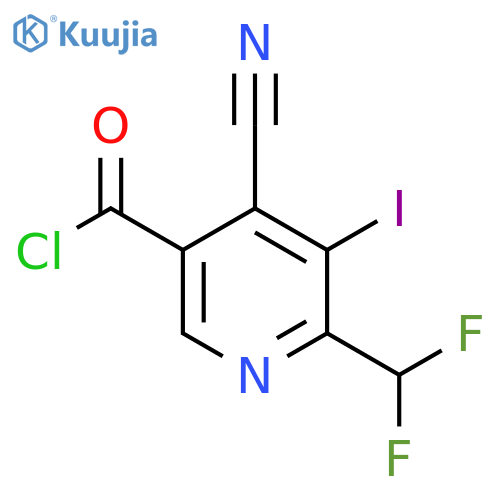

Cas no 1805086-09-2 (4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride)

1805086-09-2 structure

商品名:4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride

CAS番号:1805086-09-2

MF:C8H2ClF2IN2O

メガワット:342.468559741974

CID:4876389

4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride

-

- インチ: 1S/C8H2ClF2IN2O/c9-7(15)4-2-14-6(8(10)11)5(12)3(4)1-13/h2,8H

- InChIKey: WOOASXUSUIVRIF-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C#N)C(C(=O)Cl)=CN=C1C(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 306

- トポロジー分子極性表面積: 53.8

- 疎水性パラメータ計算基準値(XlogP): 2.4

4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029041954-1g |

4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride |

1805086-09-2 | 97% | 1g |

$1,504.90 | 2022-04-01 |

4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride 関連文献

-

Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

1805086-09-2 (4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride) 関連製品

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量